2-Hydroxy-2-methylpropane-1-sulfonyl fluoride
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Overview
Description
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C4H9FO3S It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the reaction of 2-hydroxy-2-methylpropane-1-sulfonyl chloride with a fluoride source such as potassium fluoride or cesium fluoride can yield the desired sulfonyl fluoride. The reaction typically requires anhydrous conditions and may be carried out in solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a base such as triethylamine to facilitate the fluorination process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions due to its reactivity with nucleophilic amino acid residues.
Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is used in the synthesis of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methylpropane-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is structurally similar but lacks the sulfonyl fluoride group.
Sulfonyl Chlorides: These compounds are precursors to sulfonyl fluorides and share similar reactivity but differ in their leaving groups.
Uniqueness
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective covalent modification of biological molecules .
Properties
Molecular Formula |
C4H9FO3S |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-hydroxy-2-methylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO3S/c1-4(2,6)3-9(5,7)8/h6H,3H2,1-2H3 |
InChI Key |
LNYSBADLCNXWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)F)O |
Origin of Product |
United States |
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